Regioisomeric Discriminant: 3,5-Dimethyl Substitution Pattern Conferring Target Engagement
The target compound bears a 3,5-dimethyl-1H-pyrazole moiety, in contrast to the 1,5-dimethyl-1H-pyrazol-3-yl regioisomer (CAS 2034261-21-5) for which an MCF-7 breast cancer cell IC50 of 3.79 µM has been reported . The shift of the methyl groups from the 3- and 5-positions to the 1- and 5-positions remaps the hydrogen-bond acceptor/donor topology of the pyrazole ring, a change that is expected to reorient the molecule within the binding pocket of kinases or ACAT enzymes. Direct quantitative efficacy data for the target compound are not yet publicly available; thus this dimension is a structural and class-level inference.
| Evidence Dimension | Regioisomeric substitution pattern – pyrazole methylation |
|---|---|
| Target Compound Data | 3,5-dimethyl-1H-pyrazol-1-yl substitution (no direct IC50 available) |
| Comparator Or Baseline | 1,5-dimethyl-1H-pyrazol-3-yl regioisomer (CAS 2034261-21-5) – IC50 3.79 µM against MCF-7 (MTT assay) |
| Quantified Difference | Not quantified for the target; directional difference inferred from regioisomeric shift |
| Conditions | MCF-7 breast cancer cell line; MTT cytotoxicity assay (comparator data only) |
Why This Matters
The regioisomeric switch controls molecular recognition; without target-specific IC50 data, the decision to procure the 3,5-dimethyl variant over the 1,5-dimethyl alternative must rely on synthetic accessibility, patent landscaping, or custom biological profiling.
